4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride (CAS: 1219972-23-2) is a piperidine-derived compound featuring a benzyl-chlorophenyl ether moiety linked via an ethyl chain to the piperidine ring. This structure combines aromatic and aliphatic components, with the hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
4-[2-(2-benzyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-6-7-20(23-13-10-16-8-11-22-12-9-16)18(15-19)14-17-4-2-1-3-5-17;/h1-7,15-16,22H,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLUGRCBSZJWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-benzyl-4-chlorophenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. It may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenoxy ring, piperidine position, or side-chain modifications. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Biological Activity
Introduction
4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound consists of a piperidine ring linked to a benzyl-4-chlorophenoxy group. This structure is crucial for its interaction with biological targets. The presence of the chlorophenyl moiety enhances lipophilicity, which may influence its bioavailability and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act on neurotransmitter systems, particularly those involving acetylcholine and possibly serotonin pathways. The compound's mechanism involves:
- Receptor Binding : It is believed to bind selectively to certain neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, enhancing synaptic availability.
In Vitro Studies
Research has demonstrated that this compound exhibits notable anti-acetylcholinesterase (anti-AChE) activity. This is significant for potential applications in treating neurodegenerative diseases like Alzheimer's.
Table 1: Anti-AChE Activity of this compound
| Compound | IC50 (nM) | Reference |
|---|---|---|
| This compound | 0.56 | |
| Standard AChE Inhibitor (Donepezil) | 0.10 | Comparative standard |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a rat model of Alzheimer's disease. Results indicated a significant increase in acetylcholine levels in the cerebral cortex and hippocampus, correlating with improved cognitive function.
- Cancer Therapeutics : Another study explored the compound's efficacy as a potential anti-cancer agent, particularly against prostate cancer cell lines. The compound demonstrated selective inhibition of cancer cell proliferation with an IC50 value indicating potent activity.
In Vivo Studies
In vivo studies have further supported the biological activity of this compound, showing significant effects on behavior and cognition in animal models, which could be attributed to its anti-AChE activity.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neurodegenerative Diseases : Its anti-AChE properties make it a candidate for treating conditions like Alzheimer’s disease.
- Cancer Treatment : The selective inhibition observed in cancer cell lines suggests further exploration as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
